

electrospray ionization mass spectrometry N-Ethylhexylone

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Compound Focus: N-Ethylhexylone

CAS No.: 802605-02-3

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Introduction

N-Ethylhexylone (systematic name: 1-(1,3-benzodioxol-5-yl)-2-(ethylamino)hexan-1-one) is a synthetic cathinone belonging to the new psychoactive substances (NPS) category that has emerged on the illicit drug market [1]. Synthetic cathinones are β -keto analogs of traditional amphetamines and are chemically similar to the natural stimulant cathinone found in the khat plant (*Catha edulis*) [2] [3]. These substances have gained popularity due to their stimulant and empathogenic effects, which resemble those of amphetamines and MDMA (3,4-methylenedioxymethamphetamine) [2] [4].

N-Ethylhexylone was first identified in Poland in August 2019 and has been associated with serious health risks including cardiovascular and neurological toxicity such as arrhythmia, hypertension, hyperthermia, agitation, confusion, psychosis, and coma [1] [3]. This application note provides detailed analytical protocols and characterization data for the reliable identification of **N-Ethylhexylone** in forensic and toxicological samples using a combination of mass spectrometry and spectroscopic techniques.

Analytical Characterization

Mass Spectrometry Analysis

Electrospray Ionization Mass Spectrometry (ESI-MS) The ESI-MS analysis of **N-Ethylhexylone** shows a protonated molecule $[M+H]^+$ at **m/z 264** [2] [4]. When analyzed in MS/MS mode, the predominant fragmentation pathway involves the elimination of a water molecule $[M+H-H_2O]^+$, observed at **m/z 246** [4]. This dehydration pathway is characteristic of many cathinone derivatives and provides valuable structural information.

High-Resolution Mass Spectrometry (HR-MS) HR-MS analysis by direct infusion provides exact mass measurement crucial for confirming elemental composition. For **N-Ethylhexylone**, the protonated molecule is observed at **m/z 264.1597** (calculated for $C_{15}H_{22}NO_3$: 264.1600), with a mass accuracy of **1.1 ppm** [2] [4]. This high mass accuracy confidently confirms the molecular formula and distinguishes it from isomeric compounds.

Gas Chromatography-Mass Spectrometry (GC-MS) In electron impact (EI) mode, GC-MS analysis shows one main fragment ion at **m/z 114** for **N-Ethylhexylone**, with other less intense fragments at m/z 58 and 149 [4]. The dominant fragmentation likely involves α -cleavage between the carbonyl carbon and adjacent carbon atoms, which is a characteristic fragmentation pathway for cathinone derivatives in EI mode [4].

Table 1: Mass Spectrometric Characteristics of **N-Ethylhexylone**

Technique	Key Ions (m/z)	Significance
ESI-MS	264 $[M+H]^+$	Protonated molecular ion
ESI-MS/MS	246 $[M+H-H_2O]^+$	Dehydration product
HR-MS	264.1597	Exact mass ($C_{15}H_{22}NO_3$)
GC-MS (EI)	114 (base peak)	α -cleavage fragment
GC-MS (EI)	58, 149	Secondary fragments

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides comprehensive structural elucidation for **N-Ethylhexylone**. Both ^1H and ^{13}C NMR data are essential for confirming the molecular structure and distinguishing it from positional isomers such as N-butyl-norbutylone [2] [4].

Table 2: ^1H NMR Data for **N-Ethylhexylone** (400 MHz)

Atom Position	Proton Chemical Shifts (ppm)	Multiplicity (J in Hz)
2	5.20	t (J = 5.5 Hz, 1H)
3	1.89	m (2H)
4	1.19	m (2H)
5	1.04	m (2H)
6	0.76	t (J = 7.2 Hz, 3H)
7	2.88, 2.99	m (1H), m (1H)
8	1.24	t (J = 7.3 Hz, 3H)
10	7.76	dd (J = 8.2, 1.8 Hz, 1H)
11	7.13	d (J = 8.2 Hz, 1H)
14	7.57	d (J = 1.7 Hz, 1H)
15	6.20	s (2H)
N-H	8.96, 9.28	bs (1H), bs (1H)

Table 3: ^{13}C NMR Data for **N-Ethylhexylone**

Carbon Position	Chemical Shift (ppm)
1	194.60

Carbon Position	Chemical Shift (ppm)
2	60.62
3	30.22
4	26.11
5	22.34
6	11.68
7	41.65
8	13.99
9	128.91
10	126.41
11	109.03
12	153.40
13	148.73
14	108.26
15	103.02

Experimental Protocols

Protocol 1: ESI-MS and ESI-MS/MS Analysis

Sample Preparation:

- Dissolve solid sample in methanol to obtain a concentration of approximately 1 mg/mL.
- Dilute 100 μ L of stock solution with 900 μ L of methanol containing 0.1% formic acid.

- Centrifuge at $10,000 \times g$ for 5 minutes to remove particulate matter.

Instrument Parameters:

- Ionization mode: Positive electrospray ionization
- Spray voltage: 3.5 kV
- Source temperature: 150°C
- Desolvation temperature: 350°C
- Cone voltage: 30 V
- Collision energy (MS/MS): 20-30 eV
- Mass range: m/z 50-500
- Collision gas: Argon
- Direct infusion flow rate: 10 $\mu\text{L}/\text{min}$

Procedure:

- Directly infuse prepared sample into ESI source at 10 $\mu\text{L}/\text{min}$.
- Acquire full scan mass spectrum in positive ion mode.
- Select precursor ion at m/z 264 for MS/MS fragmentation.
- Apply collision energy ramp (15-35 eV) to optimize fragment ion production.
- Acquire product ion spectrum using appropriate collision energy.

Protocol 2: GC-MS Analysis

Sample Preparation:

- Dissolve sample in methanol (1 mg/mL).
- Derivatization optional: Use BSTFA + 1% TMCS for silylation if enhanced volatility required.

GC Conditions:

- Column: HP-5MS (30 m \times 0.25 mm i.d., 0.25 μm film thickness)
- Injector temperature: 250°C
- Injection volume: 1 μL (splitless mode)
- Carrier gas: Helium, constant flow 1.0 mL/min
- Oven program: 80°C (hold 1 min), ramp to 280°C at 20°C/min, hold 10 min

MS Conditions:

- Ionization mode: Electron impact (70 eV)
- Ion source temperature: 230°C

- Quadrupole temperature: 150°C
- Transfer line temperature: 280°C
- Mass range: m/z 40-500
- Solvent delay: 3 minutes

Protocol 3: NMR Spectroscopy

Sample Preparation:

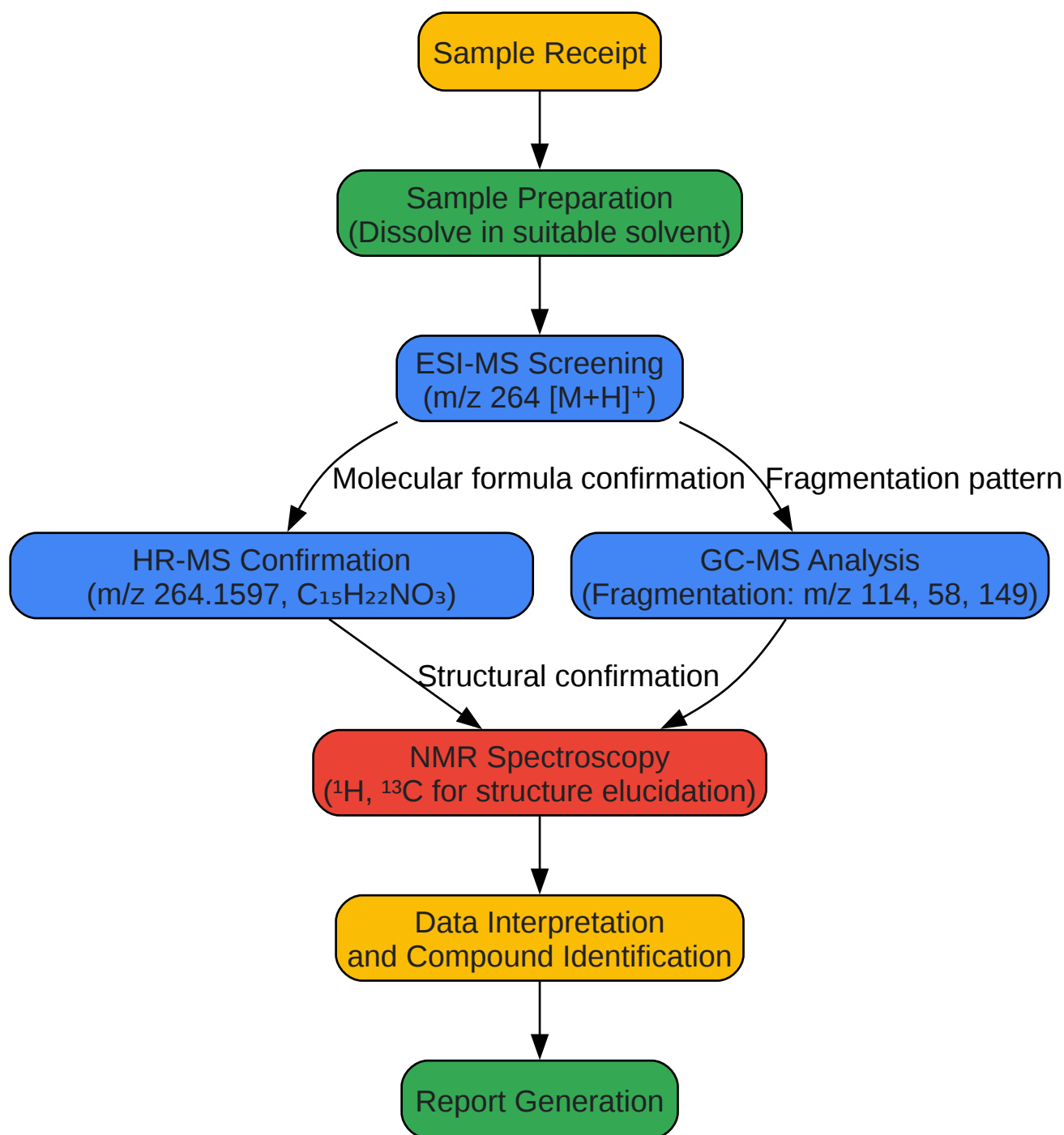
- Dissolve 5-10 mg of sample in 0.6 mL of deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).
- Transfer to 5 mm NMR tube.

Acquisition Parameters:

- ¹H NMR: 400 MHz, 32 scans, spectral width 16 ppm, relaxation delay 1 second
- ¹³C NMR: 101 MHz, 1024 scans, spectral width 240 ppm, relaxation delay 2 seconds
- Temperature: 25°C
- 2D experiments (COSY, HSQC, HMBC) as needed for complete structural elucidation

Analytical Workflow

The following diagram illustrates the comprehensive analytical workflow for the characterization of **N-Ethylhexylone**:



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Discussion and Applications

The analytical characterization of **N-Ethylhexylone** presents specific challenges due to the presence of isomeric compounds such as N-butyl-norbutylone, which shares the same molecular formula and similar

mass spectrometric properties [2] [4]. While ESI-MS provides excellent molecular weight information, the similar fragmentation patterns of isomers necessitates orthogonal analytical techniques for definitive identification.

The combination of techniques outlined in this application note provides a comprehensive strategy for unambiguous identification. ESI-MS serves as an excellent screening tool, with the protonated molecule at m/z 264 providing initial molecular weight information. The subsequent MS/MS analysis revealing the characteristic water loss at m/z 246 supports the cathinone structure. HR-MS delivers definitive molecular formula confirmation, while GC-MS provides complementary fragmentation data. Finally, NMR spectroscopy offers complete structural elucidation, allowing differentiation between **N-Ethylhexylone** and its isomers through careful analysis of chemical shifts and coupling patterns [2] [4].

Forensic and toxicological laboratories should implement this multi-technique approach to ensure reliable identification of **N-Ethylhexylone** in seized materials and biological samples. The protocols described have been successfully applied to authentic seized materials and provide the necessary analytical data to support regulatory actions and public health interventions [2] [1].

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References

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